molecular formula C8H12O3 B8370528 2,3-Di(2-hydroxyethyl)furan

2,3-Di(2-hydroxyethyl)furan

Cat. No.: B8370528
M. Wt: 156.18 g/mol
InChI Key: IGXAEZGHUPJLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(2-hydroxyethyl)furan is a high-purity, research-grade furan derivative of significant interest in organic and materials chemistry. Its structure, featuring a furan ring core with dual 2-hydroxyethyl functional groups, makes it a valuable and versatile building block (synthon) for the synthesis of more complex organic molecules . Researchers utilize this compound in the development of novel polymers, such as polyesters and polyurethanes, where its hydroxyl groups can undergo condensation reactions to form polymeric chains with specific properties . In pharmaceutical research, furan-based structures are key intermediates for creating bioactive compounds and novel molecular entities, including Schiff bases, which are explored for their potential biological activities . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the product appropriately, using proper personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-[2-(2-hydroxyethyl)furan-3-yl]ethanol

InChI

InChI=1S/C8H12O3/c9-4-1-7-3-6-11-8(7)2-5-10/h3,6,9-10H,1-2,4-5H2

InChI Key

IGXAEZGHUPJLMO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CCO)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Di 2 Hydroxyethyl Furan and Analogous Furan Diols

Conversion of Biomass-Derived Feedstocks to Furanic Precursors

The transformation of lignocellulosic biomass, a plentiful and renewable resource, into valuable furanic platform molecules is a cornerstone of green chemistry. nih.govnih.gov This process typically involves the hydrolysis of polysaccharides into monosaccharides, followed by catalytic dehydration to yield furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govnih.gov These compounds serve as key intermediates for the synthesis of a wide array of chemicals, including furan diols. nih.govmdpi.com

Catalytic Pathways for Hydrolysis and Dehydration to Furanic Intermediates

The conversion of biomass to furanics such as furfural and HMF predominantly involves two main steps: the hydrolysis of hemicellulose and cellulose (B213188) into pentoses (like xylose) and hexoses (like glucose), respectively, followed by the acid-catalyzed dehydration of these sugars. mdpi.commdpi.com

Hydrolysis:

Acid Catalysis: Brønsted acids, such as sulfuric acid, are commonly employed to catalyze the hydrolysis of glycosidic bonds in polysaccharides. mdpi.comresearchgate.net The efficiency of this step is influenced by factors like acid concentration, temperature, and reaction time.

Enzymatic Hydrolysis: Cellulase and hemicellulase enzymes offer a milder and more selective alternative to acid hydrolysis, though they can be more costly.

Dehydration:

The dehydration of pentoses (e.g., xylose) yields furfural, while hexoses (e.g., fructose) are converted to HMF. nih.gov This is typically an acid-catalyzed process where three water molecules are eliminated. nih.gov

Lewis acids can promote the isomerization of glucose (an aldose) to fructose (B13574) (a ketose), which dehydrates more readily to HMF. mdpi.com Similarly, the isomerization of xylose to xylulose can facilitate the formation of furfural. mdpi.com

Various catalytic systems, including mineral acids, solid acid catalysts (like zeolites), and ionic liquids, have been investigated to optimize the yield and selectivity of furanic intermediates. nih.gov Biphasic systems, which involve an aqueous phase for the reaction and an organic phase for in-situ extraction of the furan product, can help to minimize degradation and improve yields. nih.gov

Below is a table summarizing different catalytic systems for the conversion of carbohydrates to HMF.

CatalystSubstrateReaction ConditionsConversion (%)HMF Yield (%)Reference
CrPO4Glucose140°C, THF (extraction phase)~10063 nih.gov
FePO4Glucose140°C, THF (extraction phase)Not specified23 nih.gov
Cr-β zeoliteGlucose150°C8783 nih.gov
H-ZSM-5 (Lewis/Brønsted ratio 0.25)Glucose195°C, 30 min, water571.6 nih.gov
H-ZSM-5 (in biphasic system)GlucoseNaCl(aq)/MIBK8042 nih.gov
Zr-KIT-6Glucose170°C, 3 h, aqueous phase54.819.5 nih.gov
Zr-KIT-6 (in biphasic system)GlucoseMIBK-water79.034.5 nih.gov

Biocatalytic and Enzymatic Approaches for Oligomer Diol Synthesis

Biocatalytic methods, particularly those employing lipases, have emerged as a green and highly selective route for the synthesis of furan-based oligomer diols. acs.orgacs.orgresearchgate.net These enzymatic approaches offer several advantages over traditional chemical catalysis, including mild reaction conditions, high end-group fidelity, and the avoidance of toxic metal catalysts. dntb.gov.ua

A notable example is the lipase-catalyzed polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) with a diol, such as 1,4-cyclohexanedimethanol (1,4-CHDM), to produce α,ω-telechelic oligofuranoate diols. acs.orgacs.orgrug.nl Immobilized Candida antarctica Lipase B (CalB) is a commonly used and effective biocatalyst for this transformation. acs.orgresearchgate.netrug.nl The reaction can be performed in a solvent-free, two-stage melt polycondensation, achieving high yields and excellent end-group fidelity. acs.orgdntb.gov.ua

The general procedure involves:

Pre-drying of the enzyme and reactants.

Mixing the furan-based diester, the diol, and the immobilized lipase.

Carrying out the reaction under vacuum at an optimized temperature, typically around 80°C, to facilitate the removal of the methanol byproduct and drive the equilibrium towards the oligomer. acs.org

This enzymatic approach has been successfully scaled up, demonstrating its potential for industrial applications in producing furan-based polymers with desirable properties like flame retardancy and high thermal stability. acs.orgresearchgate.net

Regioselective Functionalization and Derivatization of Furan Systems

The precise control over the position of substituents on the furan ring is crucial for tailoring the properties of the resulting molecules. Regioselective synthesis of substituted furans, particularly those with functional groups at the 2,3-positions, is an active area of research.

Methodologies for Stereo- and Regioselective Introduction of Hydroxyethyl (B10761427) Moieties

While direct methods for the stereoselective introduction of two hydroxyethyl groups specifically at the 2,3-positions of a pre-formed furan ring are not extensively documented, general strategies for furan functionalization can be adapted. One approach could involve the synthesis of a furan with precursor functionalities at the 2 and 3 positions, which can then be converted to hydroxyethyl groups.

For instance, a 2,3-disubstituted furan bearing ester or aldehyde groups could be reduced to the corresponding diol. The synthesis of (1,3-dioxolan-2-yl)furancarboxylates and their subsequent reduction with lithium aluminum hydride to hydroxymethyl derivatives, while preserving the dioxolane group, demonstrates a pathway to furan alcohols. researchgate.net However, the stability of these alcohols can be a challenge. researchgate.net

Control over Furan Ring Substitution Patterns (e.g., 2,3-positions)

Achieving specific substitution patterns on the furan ring, such as the 2,3-disubstitution, often requires the synthesis of the ring from acyclic precursors with the desired functionalities already in place.

Several methods have been developed for the synthesis of 2,3-disubstituted furans:

From β-keto compounds and vinyl dichlorides: A base-promoted domino reaction provides a straightforward route to 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org

From alkynyl allylic alcohols: Cyclization of 3-alkynyl allylic alcohols under basic conditions can yield 2,3-disubstituted furans. bohrium.com

Metal-catalyzed reactions: Ruthenium, palladium, and silver complexes have been used to catalyze the formation of 2,3-disubstituted furans from various starting materials. bohrium.com

Electrophilic cyclization: Palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a method for preparing 2,3-disubstituted benzo[b]furans, which provides insights into controlling substitution on a furanoid ring system. nih.gov

The following table highlights some synthetic methods for achieving 2,3-disubstituted furans.

Starting MaterialsKey Reagents/CatalystsSubstitution PatternReference
β-keto compounds and vinyl dichloridesBase2,3-disubstituted and 2,3,5-trisubstituted organic-chemistry.org
3-alkynyl allylic alcoholsBasic conditions2,3-disubstituted bohrium.com
o-Iodoanisoles and terminal alkynesPalladium/copper catalyst, followed by electrophile (e.g., I2)2,3-disubstituted benzo[b]furans nih.gov
Alkynes and α-diazocarbonylsCo(II) metalloradical catalystMultisubstituted furans with high regioselectivity nih.gov

Multicomponent Reaction (MCR) Strategies for Furan Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecules like substituted furans. rsc.orgdovepress.com These reactions are highly valued in green chemistry for their ability to generate molecular diversity from simple starting materials in a convergent manner. rsc.orgnih.gov

While a specific MCR for the direct synthesis of 2,3-Di(2-hydroxyethyl)furan is not prominently described, the principles of MCRs can be applied to construct the furan ring with appropriate functionalities that can be later converted to the hydroxyethyl groups. For instance, an MCR could be designed to yield a 2,3-disubstituted furan with ester or aldehyde groups, which could then be reduced.

The "union of MCRs" strategy, where the products of one MCR are used as substrates for a subsequent MCR, further expands the possibilities for creating complex furan-containing molecules. researchgate.net A notable example of an MCR involving a furan component is the furan-thiol-amine (FuTine) reaction, where an oxidized furan acts as an electrophile to react with a thiol and an amine in one pot to form a substituted pyrrole. researchgate.net Although this reaction does not produce a furan, it illustrates the utility of furan derivatives in MCRs.

The design of novel MCRs for the synthesis of specific furan substitution patterns is an ongoing area of research, with the potential to provide highly efficient and sustainable routes to compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions in Furan Diol Synthesis (e.g., Palladium-catalyzed cross-coupling)

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi.com These reactions are pivotal in constructing substituted furans from simpler precursors. Palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions provide versatile pathways to introduce substituents onto a pre-existing furan ring or to construct the ring itself. mdpi.comumb.edu

One prevalent strategy involves the Sonogashira coupling of terminal alkynes with aryl or vinyl halides, which can be followed by a cyclization step to form the furan ring. nih.govacs.orgorganic-chemistry.org For instance, the synthesis of 2,3-disubstituted benzo[b]furans has been achieved by the palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. nih.govacs.orgorganic-chemistry.org While this example yields a benzofuran, the core principle of coupling and subsequent cyclization is applicable to the synthesis of simple furans. To generate a furan diol like this compound, starting materials containing protected hydroxyl groups would be necessary.

Another approach is the palladium-catalyzed cyclization of substrates that already contain the necessary atoms for the furan ring. For example, a cascade process involving the Pd-catalyzed reaction of α-propargylic-β-ketoesters with aryl halides can lead to highly substituted 2-vinyl-furans after an oxidative aromatization step. nih.gov Similarly, palladium catalysis enables the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Adapting these methods for 2,3-disubstituted furan diols would involve the strategic placement of protected hydroxyethyl groups on the acyclic precursors.

The synthesis of furan diols has also been accomplished through metal-catalyzed transformations of carbohydrate derivatives. For example, D-glucal can be converted to an optically active furan diol using catalytic amounts of Samarium(III) triflate (Sm(OTf)₃) or a ruthenium complex (RuCl₂(PPh₃)₃) under mild conditions. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions in Furan Synthesis

Reaction TypeCatalyst SystemKey ReactantsProduct TypeReference
Sonogashira Coupling / Electrophilic CyclizationPdCl₂(PPh₃)₂ / CuIo-Iodoanisoles, Terminal Alkynes2,3-Disubstituted Benzo[b]furans nih.govacs.org
Cross-Coupling / CyclizationPdCl₂ / XantPhos2-Bromobenzo[b]furans, Alkenylaluminum reagents2-Alkenylbenzo[b]furans rsc.org
Cyclization/Coupling / Oxidative AromatizationPalladium Catalyst / DDQα-Propargylic-β-ketoesters, (Hetero)aryl halidesHighly substituted 2-Vinyl-furans nih.gov
CycloisomerizationPalladium Catalyst / Lewis AcidEnyne acetates2,5-Disubstituted furans organic-chemistry.org

Radical Cyclization Approaches for Dihydrofuran and Furan Formation

Radical cyclization reactions offer a powerful and complementary approach to the synthesis of cyclic compounds, including furans and their dihydrofuran precursors. wikipedia.org These reactions proceed through radical intermediates and are often characterized by high efficiency and stereoselectivity, operating under mild conditions that tolerate a wide range of functional groups. wikipedia.org

A common strategy involves the generation of a radical on an acyclic precursor, which then undergoes an intramolecular cyclization by attacking a multiple bond. wikipedia.org Manganese(III) acetate is a widely used reagent for generating carbon-centered radicals from β-dicarbonyl compounds, which can then cyclize onto alkenes or alkynes to form dihydrofurans and furans. thieme-connect.deresearchgate.net This method has been successfully used to synthesize novel furan-substituted dihydrofuran compounds. researchgate.net

Thiophenol-mediated radical cyclization is another effective method. mdpi.com Thiyl radicals can initiate a cascade of reactions, including the cyclization of diynes or other unsaturated substrates. In some cases, thiophenol not only serves as a radical source but also acts as an oxidant to convert the initially formed dihydrofurans into the corresponding aromatic furans. mdpi.com

Cobalt-catalyzed metalloradical cyclization presents a modern approach for the regioselective synthesis of polysubstituted furans. nih.gov In this process, Co(III)-carbene radicals, generated from the reaction of Co(II) complexes with α-diazocarbonyls, undergo a tandem radical addition with alkynes to construct the furan ring. This method demonstrates high functional group tolerance and can be applied iteratively to construct α-oligofurans. nih.gov For the synthesis of a diol like this compound, the precursor would need to be designed with appropriately placed alkyne and radical-accepting moieties, along with protected hydroxyl groups.

Table 2: Overview of Radical Cyclization Methods for Furan/Dihydrofuran Synthesis

MethodKey Reagent/CatalystPrecursor TypePrimary ProductReference
Oxidative Free-Radical CyclizationManganese(III) acetateβ-Dicarbonyl compounds, AlkenesFuran/Dihydrofuran derivatives thieme-connect.deresearchgate.net
Thiyl Radical-Mediated CyclizationThiophenol, AIBNUnsaturated substrates (e.g., diynes)Furan/Thiophene derivatives mdpi.com
Metalloradical CyclizationCobalt(II) porphyrin complexesα-Diazocarbonyls, Terminal alkynesPolyfunctionalized furans nih.gov
Cascade Radical CyclizationSingle-Electron Transfer (SET)2-Azaallyl anions, 2-Iodo aryl allenyl ethersBenzofuran derivatives nih.gov

Exploitation of Lewis Acid Catalysis in Furan Derivatization

Lewis acid catalysis provides an efficient means to promote reactions that form or modify the furan ring, often by activating substrates towards nucleophilic attack or by facilitating cyclization and rearrangement reactions. rsc.orgudel.edu These catalysts are valued for their ability to operate under mild, often metal-free conditions, enhancing the atom economy and environmental friendliness of synthetic protocols. nih.govacs.orgacs.org

An efficient strategy for constructing polysubstituted furans involves the Lewis acid-catalyzed cascade reaction of readily available starting materials. rsc.org For example, a metal-free approach has been developed for synthesizing functionalized furan derivatives from ene-yne-ketones and 1,3,5-triazinanes. nih.govacs.org This method is noted for its broad functional group tolerance and high regioselectivity. acs.org

Lewis acids are also effective in catalyzing the conversion of biomass-derived sugars into valuable furan derivatives. udel.edufrontiersin.org For instance, the combination of a Lewis acid catalyst (like CrCl₃) for aldose-ketose isomerization and a Brønsted acid for dehydration enables the high-yield production of furfural and 5-(hydroxymethyl)furfural (HMF) from simple sugars in aqueous media. udel.edu While not directly producing 2,3-disubstituted furans, these platform chemicals can serve as versatile starting materials for further derivatization.

Furthermore, Lewis acids can promote the cyclization of dihydrofuran templates to create more complex structures. A dihydrofuran carboxylic ester can serve as a template for a Lewis acid-promoted cyclization to yield the core structure of furofuran lignans. nih.gov Chiral Lewis acids have also been employed in the enantioselective Friedel-Crafts alkylation of furans, demonstrating their utility in controlling stereochemistry during furan derivatization. nih.gov The application of these principles to synthesize this compound would likely involve a Lewis acid-catalyzed annulation or derivatization of a substrate already containing the necessary hydroxyethyl functionalities in a protected form.

Table 3: Applications of Lewis Acid Catalysis in Furan Synthesis

Reaction TypeLewis Acid Catalyst (Example)Starting Materials (Example)Product TypeReference
Cascade ReactionInexpensive Lewis catalysts (e.g., FeCl₃)β-Keto compounds, Vinyl dichloridesPolysubstituted furans organic-chemistry.orgrsc.org
CyclizationVarious Lewis AcidsEne-yne-ketones, 1,3,5-Triazinanes2,3,5-Substituted furans acs.org
Sugar Dehydration/IsomerizationCrCl₃, Sn-betaGlucose, XyloseHMF, Furfural udel.edu
Diels-Alder ReactionSn-, Zr-, Hf-BEA (Zeolites)Furan, Methyl acrylateOxanorbornene derivatives researchgate.net
Enantioselective Friedel-Crafts AlkylationChiral oxazaborolidinium ionFurans, o-Quinone methidesChiral furan derivatives nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3 Di 2 Hydroxyethyl Furan

Electrophilic Activation and Substitution Reactions of Furan (B31954) Diol Architectures

Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by electrophilic attack at these positions is better stabilized by resonance. chemicalbook.compearson.com

For 2,3-Di(2-hydroxyethyl)furan, the presence of two electron-donating hydroxyethyl (B10761427) groups at the C2 and C3 positions further activates the furan ring towards electrophilic substitution. The substitution pattern is directed by these activating groups. The C5 position is the most likely site for electrophilic attack due to the directing effect of the C2-substituent and less steric hindrance compared to the C4 position, which is situated between the two substituents.

Common electrophilic substitution reactions for activated furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent ring degradation. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. Milder conditions are necessary to achieve monosubstitution. pharmaguideline.com

Sulfonation: Can be achieved using reagents like pyridine-sulfur trioxide complex. pharmaguideline.com

Acylation: Friedel-Crafts acylation requires mild catalysts such as phosphoric acid or boron trifluoride due to the acid-sensitive nature of the furan ring. pharmaguideline.com

The specific conditions and outcomes for this compound would need experimental verification, but the general principles of electrophilic substitution on substituted furans provide a strong predictive framework.

Nucleophilic Reactivity of Hydroxyl Groups in Furan Diols

The two primary hydroxyl groups in this compound are nucleophilic and can participate in a variety of reactions typical for alcohols. These reactions include esterification, etherification, and reactions with isocyanates to form carbamates.

A notable example of this reactivity is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For instance, the synthesis of bis(2-hydroxyethyl) furan-2,5-dicarboxylate (B1257723) (BHEF) is achieved through the Fischer esterification of 2,5-furandicarboxylic acid with ethylene (B1197577) glycol. nih.govresearchgate.net This demonstrates the accessibility and reactivity of the hydroxyl groups in furan-based diols for creating polyesters and other functional materials.

The relative reactivity of the two hydroxyl groups in this compound would be expected to be similar, although steric hindrance from the adjacent substituent might play a minor role in certain transformations.

Cycloaddition Reactions Involving Furan Moieties (e.g., Diels-Alder Cycloadditions)

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org However, due to its aromatic character, furan is less reactive as a diene compared to non-aromatic dienes like cyclopentadiene. rsc.org The Diels-Alder reaction with furan is often reversible, and the stability of the resulting adducts can be low, leading to facile retro-Diels-Alder reactions. acs.orgnih.gov

The substituents on the furan ring play a crucial role in the reactivity and selectivity of the Diels-Alder reaction. Electron-donating groups, such as the hydroxyethyl groups in this compound, increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan (the diene), which generally enhances the reaction rate with electron-poor dienophiles. rsc.orgnih.gov

The stereoselectivity of Diels-Alder reactions involving furan can be complex. While the endo adduct is often the kinetically favored product, the exo adduct is typically more thermodynamically stable. nih.gov For furan and its derivatives, the thermodynamic stability of the exo product often leads to it being the major or even exclusive product, especially at higher temperatures where the retro-Diels-Alder reaction can occur, allowing for equilibration to the more stable isomer. acs.orgnih.gov

Experimental and theoretical studies on the reaction of furan with maleic anhydride (B1165640) and maleimide (B117702) have provided quantitative data on the reaction kinetics and stereoselectivity. acs.orgnih.govresearchgate.net These studies confirm that while there might be a small kinetic preference for the endo adduct, the greater thermodynamic stability of the exo adduct often dictates the final product distribution.

Rate Constants for the Diels-Alder Reaction of Furan with Maleic Anhydride and Maleimide at 300 K nih.govresearchgate.net
ReactantsAdductRate Constant (k, mol⁻¹ L s⁻¹)
Furan + Maleic Anhydrideendo(1.75 ± 0.48) x 10⁻⁵
Furan + Maleic Anhydrideexo(3.10 ± 0.55) x 10⁻⁵
Furan + Maleimideendo(1.93 ± 0.082) x 10⁻⁵
Furan + Maleimideexo(1.38 ± 0.055) x 10⁻⁵

Electronic Effects: The presence of electron-donating substituents on the furan ring generally increases the rate of the Diels-Alder reaction with electron-deficient dienophiles. rsc.orgresearchgate.net This is due to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-withdrawing groups on the furan decrease its reactivity. nih.govresearchgate.net The two hydroxyethyl groups in this compound are expected to enhance its reactivity as a diene.

Steric Effects: Steric hindrance from substituents can influence the regioselectivity and stereoselectivity of the cycloaddition. For 2,3-disubstituted furans, the substituents can sterically hinder the approach of the dienophile, potentially favoring the formation of one regioisomer or stereoisomer over another. researchgate.net The specific impact of the 2,3-di(2-hydroxyethyl) groups would depend on the nature of the dienophile and the reaction conditions.

Oxidative and Reductive Transformations of Furan Diols

Oxidative Transformations: The furan ring is susceptible to oxidation, which can lead to ring-opening or other transformations. organicreactions.org The oxidation of furans can be initiated by various reagents, including atmospheric oxidants like hydroxyl radicals, leading to the formation of unsaturated dicarbonyl compounds. acs.org The oxidation of furan by enzymes like cytochrome P450 can produce highly electrophilic dialdehydes. researchgate.net

The hydroxyl groups of this compound can also be oxidized. Primary alcohols can be oxidized to aldehydes and then to carboxylic acids. The selective oxidation of diols can be achieved using biocatalysts, such as flavoprotein alcohol oxidases, which can convert diols to hydroxy acids or lactones. nih.gov

Reductive Transformations: The reduction of the furan ring is also a significant transformation. Catalytic hydrogenation, often using catalysts like Raney nickel, can reduce the furan ring to tetrahydrofuran. intermediateorgchemistry.co.uk However, simple furans can be difficult to reduce without ring opening. pharmaguideline.com More recent methods, such as Brønsted acid-catalyzed reduction using silanes, have been developed for the mild reduction of furans to 2,5-dihydrofurans or tetrahydrofurans, mitigating issues like polymerization. acs.orgnih.gov This method has even been successful for the reduction of furan itself, which was previously a challenge. nih.gov

Acid-Catalyzed Transformations and Oligomerization Dynamics of Furan Derivatives

Furans are generally sensitive to strong acids, which can lead to polymerization or ring-opening reactions. pharmaguideline.com Electron-releasing substituents on the furan ring can exacerbate this sensitivity by promoting protonation, which generates reactive electrophiles that can initiate polymerization. pharmaguideline.com

The acid-catalyzed reaction of furans with aldehydes or ketones, known as hydroxyalkylation-alkylation, can lead to the formation of furan oligomers. researchgate.netbohrium.com For example, the reaction of 2-methylfuran (B129897) with butanal in the presence of an acidic ion-exchange resin can produce dimers and other oligomers. researchgate.net The reaction conditions, such as temperature and catalyst type, can be controlled to favor the desired product and minimize the formation of undesired oligomers. researchgate.net Given the structure of this compound, it is plausible that under acidic conditions, it could undergo self-condensation or react with other electrophiles to form oligomeric structures.

Spectroscopic and In-situ Monitoring for Reaction Intermediate Characterization

The elucidation of reaction mechanisms for furan derivatives like this compound relies heavily on the detection and characterization of transient intermediates. Spectroscopic techniques, particularly when applied in situ, provide a powerful means to observe these short-lived species in real-time, offering insights into reaction pathways, kinetics, and reactivity profiles. While specific studies focusing exclusively on the reaction intermediates of this compound are not extensively documented, a robust framework for their characterization can be established based on well-studied analogous furanic compounds.

Spectroscopic Methodologies for Intermediate Identification

A combination of spectroscopic methods is essential for a comprehensive understanding of the structural and electronic nature of reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for tracking the progress of a reaction and identifying intermediate structures in solution. Low-temperature NMR experiments can often slow down reaction rates, allowing for the accumulation and observation of otherwise fleeting intermediates.

¹H and ¹³C NMR: Changes in the chemical shifts and coupling constants of the furan ring protons and carbons can signal the formation of intermediates. For instance, in electrophilic substitution reactions, the attack of an electrophile on the furan ring forms a positively charged carbocation intermediate (an arenium ion). pearson.comchemicalbook.com This would cause a significant downfield shift for the remaining ring protons and the sp³-hybridized carbon bearing the new substituent. The furan ring is highly susceptible to electrophilic attack, typically at the C2 or C5 positions, due to the stability imparted by resonance involving the oxygen atom's lone pair. pearson.comchemicalbook.com

2D NMR Techniques: Advanced techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning the complete structure of a novel intermediate, especially in complex reaction mixtures. aalto.fi

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and a Hypothetical Electrophilic Addition Intermediate.
Atom PositionThis compound (Predicted)Intermediate (Predicted, E⁺ at C5)
¹H NMR
H4~6.3~6.8
H5~7.4~5.5 (sp³)
-CH₂- (α to ring)~2.8~3.0
-CH₂- (β to ring)~3.8~3.9
-OHVariableVariable
¹³C NMR
C2~148~155
C3~115~120
C4~110~118
C5~143~55 (sp³)
-CH₂- (α to ring)~25~27
-CH₂- (β to ring)~60~61

Note: Data are hypothetical predictions based on typical values for substituted furans. Actual values may vary.

Infrared (IR) Spectroscopy Time-resolved and in-situ IR spectroscopy (e.g., ReactIR) allows for the real-time monitoring of changes in functional groups throughout a reaction. For this compound, key vibrational modes include the O-H stretch of the alcohol groups, the C=C and C-O stretching of the furan ring, and the C-H vibrations. globalresearchonline.net The formation of an intermediate can be inferred from the appearance of new absorption bands or the disappearance of reactant bands. For example, oxidation reactions of the furan ring are known to produce ring-opened intermediates such as γ-diketones, which would be readily identified by the emergence of a strong carbonyl (C=O) absorption band around 1700-1720 cm⁻¹. aalto.fi

Table 2: Key IR Absorption Frequencies for Functional Groups in Reactions of this compound.
Functional GroupCharacteristic Frequency (cm⁻¹)Significance in Reaction Monitoring
O-H (Alcohol)3200-3600 (broad)Disappearance/shifting indicates reaction at hydroxyl groups.
C-H (Aromatic, Furan)3100-3150Changes indicate substitution on the furan ring.
C=C (Aromatic, Furan)1500-1600Alteration suggests disruption of the aromatic system.
C-O (Furan Ring)1000-1300Changes can indicate ring opening or other transformations.
C=O (Carbonyl)1700-1720Appearance signals oxidative ring-opening to a diketone.

Source: Adapted from typical IR correlation tables and data for furan derivatives. globalresearchonline.net

Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is exceptionally suited for detecting charged or easily ionizable intermediates directly from a reaction mixture. acs.org

In-situ MS: This method can capture short-lived intermediates by continuously sampling a reacting solution. acs.org The high sensitivity of MS allows for the detection of species present at very low concentrations.

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of an intermediate, allowing for the determination of its elemental composition.

Tandem MS (MS/MS): This technique involves isolating an intermediate ion of interest and fragmenting it to obtain structural information, which is crucial for distinguishing between isomers. This has been applied to identify various furan metabolites and derivatives. mdpi.comnih.gov

In-situ Monitoring for Kinetic and Mechanistic Studies

The primary advantage of in-situ monitoring is the ability to collect data on the concentration of reactants, intermediates, and products as a function of time without disturbing the reaction. This provides invaluable kinetic data that is essential for validating a proposed reaction mechanism.

Techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) have been used for the on-line monitoring of furan formation, showcasing the power of real-time gas-phase analysis. researchgate.net For solution-phase reactions of this compound, a flow reactor setup, where reactants are continuously mixed and flowed through a detection cell, can be used. rsc.org This approach allows for precise control of reaction time (from milliseconds to minutes) before the mixture is analyzed by a rapid detection method like ESI-MS or UV-Vis spectroscopy. This is particularly useful for studying highly reactive and unstable intermediates that cannot be isolated. rsc.org

By combining these advanced spectroscopic and in-situ monitoring techniques, a detailed picture of the reaction mechanism of this compound can be constructed, identifying key intermediates and understanding the factors that control its reactivity and selectivity.

Strategic Utilization of 2,3 Di 2 Hydroxyethyl Furan As a Monomeric Building Block for Advanced Polymeric Architectures

Monomer Design and Polycondensation Pathways for Furan-Based Polymers

The design of furan-based polymers begins with the selection of appropriate monomers and polymerization strategies to achieve desired material properties. Furan (B31954) diols, with their two primary hydroxyl groups, are ideal for step-growth polymerization, specifically polycondensation reactions. These reactions typically involve combining the diol with a comonomer containing two complementary functional groups, such as carboxylic acids, acyl chlorides, or isocyanates, to build the polymer chain.

The choice of comonomer and the polymerization technique significantly influences the final polymer's molecular weight, structure, and characteristics. Both chemical and enzymatic catalysis have been effectively employed for these syntheses, with enzymatic routes offering a "greener" alternative that proceeds under milder conditions.

Furan-based polyesters and copolyesters are synthesized through the polycondensation of furan diols with dicarboxylic acids or their ester derivatives. A prominent example is the reaction of 2,5-bis(hydroxymethyl)furan (BHMF) with diacid ethyl esters, catalyzed by enzymes like Candida antarctica Lipase B (CALB), to produce novel biobased polyesters. This enzymatic approach avoids the use of toxic metal catalysts and high reaction temperatures often required in conventional polyester (B1180765) synthesis.

Copolymerization, the incorporation of two or more different monomers, is a key strategy to tailor the properties of furan-based polyesters. For instance, furan-based copolyesters have been synthesized using dimethyl 2,5-furandicarboxylate (DMFDCA), BHMF, and various aliphatic linear diols or diacid ethyl esters. This approach allows for the fine-tuning of properties such as thermal stability and crystallinity. Studies have shown that polyesters derived from the 3,4-BHMF isomer can exhibit higher thermal stability compared to those based on the more common 2,5-BHMF. The length of the aliphatic chain in the comonomer also plays a crucial role; longer aliphatic diols tend to be favored by catalysts like CALB, leading to polymers with a higher degree of polymerization.

The resulting furanic–aliphatic polyesters, such as poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF), are considered promising sustainable alternatives to petroleum-based counterparts like poly(ethylene terephthalate) (PET), sometimes exhibiting superior barrier properties.

Table 1: Properties of Furan-Based Copolyesters Synthesized via Enzymatic Polymerization
Furan MonomersAliphatic ComonomerCatalystWeight Average Molecular Weight (Mw)Glass Transition Temperature (Tg)Melting Temperature (Tm)Reference
2,5-DMFDCA, 3,4-BHMFLinear Aliphatic DiolsCandida antarctica Lipase B (CALB)Up to 49 kg/mol (DPw)9–10 °C53 to 124 °C
2,4-DMFDCA, 3,4-BHMFLinear Aliphatic DiolsCandida antarctica Lipase B (CALB)Up to 34 kg/mol (DPn)-14 to 12 °C43 to 61 °C
2,5-DMFDCA, 2,5-BHMFAliphatic Diols or Diacid Ethyl EstersNovozyme 435Up to 35 kg/molNot ReportedNot Reported

The hydroxyl functionalities of furan diols make them suitable building blocks for polyurethanes (PUs). The synthesis involves the reaction of the diol with a diisocyanate, such as 4,4′-methylene diphenyl diisocyanate (MDI) or hexamethylene diisocyanate (HDI). The furan diol acts as a chain extender or crosslinker, forming the characteristic urethane linkages.

However, the thermal stability of the furan monomer during polyurethane synthesis can be a challenge. For example, 2,5-BHMF has been reported to undergo side reactions at temperatures above 140 °C. To overcome this, strategies such as the propoxylation of BHMF have been developed. This modification yields a product with lower viscosity that is more compatible with other foam components and can be used to create rigid urethane and isocyanurate foams with improved fire resistance. Furan-functionalized polyurethanes have also been explored for applications in thermally reversible reactive hotmelt adhesives, offering an isocyanate-free alternative to conventional moisture-curing PUs.

Functionalization Strategies for Tailored Material Performance (e.g., Optoelectronic Materials)

The furan ring is an electron-rich aromatic system that can be functionalized to create materials with specific properties for advanced applications, including optoelectronics. While direct functionalization of 2,3-di(2-hydroxyethyl)furan is not widely documented, broader strategies involving furan derivatives highlight the potential of this chemical family.

One approach involves using furan silylethers as stable dienes in Diels-Alder reactions to synthesize functionalized hydroquinone and quinone materials. These compounds can serve as precursors to larger polycyclic aromatic systems used in organic electronic materials. Furthermore, the creation of heterostructures, such as those combining perovskites with 2D materials, has been shown to enhance optoelectronic performance by improving charge-carrier separation and transfer efficiency. This principle of integrating different materials to achieve synergistic properties could be applied to furan-based polymers, where the polymer matrix could be designed to interface with other photoactive components.

Crosslinking Mechanisms and Network Formation through Hydroxyl Functionalities

The hydroxyl groups on furan diols are primary sites for creating crosslinked polymer networks. In thermosetting systems, these groups can react with crosslinking agents to form a rigid, three-dimensional structure. For instance, the hydroxyl groups can react with polyfunctional amines or other catalysts to form a cured, solid material.

The polymerization of related furan compounds, like furfuryl alcohol (FA), provides insight into potential crosslinking mechanisms. The polymerization of FA is complex and can involve not only linear chain growth but also branching and crosslinking reactions. Crosslinking can occur through the breaking of methylene bridges or via reactions involving the 3- and 4-positions of the furan rings. In polymers made from furan diols, the terminal hydroxyl groups of the initial linear polymer chains can undergo further condensation reactions, especially at elevated temperatures, leading to branching and network formation. The introduction of a trifunctional crosslinker that reacts with these hydroxyl groups is another common strategy to increase the crosslink density and enhance the mechanical and thermal stability of the final material.

Contribution to Sustainable Polymer Feedstock Development and Bio-Circular Economy

Furan-based monomers are at the forefront of developing a sustainable, bio-based chemical industry. Key monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are derived from the dehydration of sugars found in lignocellulosic biomass. BHMF, for example, can be obtained in very high yields from the reduction of 5-hydroxymethylfurfuryl (HMF), which is itself a versatile platform chemical derived from sugars. This creates a direct pathway from renewable, non-food biomass to high-value polymeric materials.

Polymers derived from these monomers, notably poly(ethylene furanoate) (PEF), are presented as fully bio-based alternatives to petroleum-derived plastics like PET. This shift to renewable feedstocks significantly reduces the carbon footprint associated with polymer production.

Furthermore, furan-based polymers are being designed for circularity. A circular economy aims to minimize waste by keeping materials in use for as long as possible through reuse and recycling. Furan polyesters like PEF have demonstrated potential for closed-loop chemical recycling, where the polymer waste is depolymerized back to its constituent monomers. For example, PEF can be broken down via glycolysis into the monomer bis(2-hydroxyethyl) furan-2,5-dicarboxylate (B1257723) (BHEF), which can then be repolymerized to produce virgin-quality PEF. This process demonstrates true polymer circularity and supports the transition away from a linear "take-make-dispose" model.

Table 2: Chemical Compounds Mentioned
Compound NameAbbreviation
2,5-Bis(hydroxymethyl)furanBHMF
3,4-Bis(hydroxymethyl)furan3,4-BHMF
Dimethyl 2,5-furandicarboxylateDMFDCA
Poly(ethylene furanoate)PEF
Poly(butylene furanoate)PBF
Poly(ethylene terephthalate)PET
4,4′-Methylene diphenyl diisocyanateMDI
Hexamethylene diisocyanateHDI
Furfuryl alcoholFA
2,5-Furandicarboxylic acidFDCA
5-Hydroxymethylfurfural (B1680220)HMF
Bis(2-hydroxyethyl) furan-2,5-dicarboxylateBHEF

Spectroscopic Characterization and Computational Chemistry Studies of 2,3 Di 2 Hydroxyethyl Furan and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structures. researchgate.netipb.pt For a molecule like 2,3-Di(2-hydroxyethyl)furan, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the protons of the two hydroxyethyl (B10761427) side chains. The protons on the furan ring (H-4 and H-5) typically appear in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the oxygen atom and the deshielding effect of the substituents. nih.gov The methylene protons of the hydroxyethyl groups (-CH₂-CH₂-OH) would appear as two separate triplets due to spin-spin coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton. acs.org The four carbon atoms of the furan ring are expected to have characteristic chemical shifts, with the carbons bonded to the oxygen atom (C-2 and C-5) appearing at a lower field. The two carbons of each hydroxyethyl side chain would also be distinguishable.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm the structural assignment. COSY experiments establish the coupling relationships between adjacent protons (e.g., within the -CH₂-CH₂-OH fragments). HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for confirming the connection of the hydroxyethyl chains to the C-2 and C-3 positions of the furan ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) Notes
Furan H-4~6.2-6.4~110-112DoubletCoupled to H-5.
Furan H-5~7.2-7.4~140-142DoubletCoupled to H-4.
Furan C-2-~150-155SingletSubstituted.
Furan C-3-~125-130SingletSubstituted.
-CH₂- (attached to furan)~2.8-3.0~28-32TripletCoupled to adjacent -CH₂-.
-CH₂-OH~3.7-3.9~60-65TripletCoupled to adjacent -CH₂-.
-OHVariable-Singlet (broad)Chemical shift is concentration and solvent dependent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. thermofisher.comeag.com These two techniques are complementary; some vibrational modes that are strong in IR spectra may be weak in Raman spectra, and vice versa. spectroscopyonline.com

For this compound, the FT-IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. wu.ac.th Other key absorptions would include C-H stretching vibrations from the aromatic furan ring and the aliphatic side chains (around 2850-3100 cm⁻¹), C=C stretching of the furan ring (around 1500-1600 cm⁻¹), and the characteristic C-O stretching vibrations of the furan ring ether linkage and the primary alcohol groups (in the 1000-1250 cm⁻¹ region). uni-rostock.de

The Raman spectrum would also show these characteristic vibrations. The C=C stretching of the furan ring is typically a strong band in the Raman spectrum. The symmetric C-O-C stretching of the furan ring would also be observable. Raman spectroscopy is particularly useful for studying aqueous solutions, which can be challenging for FT-IR due to the strong absorption of water. thermofisher.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200-36003200-3600Strong, Broad (IR)
C-H Stretch (Furan)3100-31503100-3150Medium (IR)
C-H Stretch (Aliphatic)2850-30002850-3000Medium-Strong (IR/Raman)
C=C Stretch (Furan Ring)~1500-1600~1500-1600Medium (IR), Strong (Raman)
C-O Stretch (Alcohol)~1050~1050Strong (IR)
C-O-C Stretch (Furan Ring)~1000-1250~1000-1250Strong (IR)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. cdnsciencepub.com Using a technique like Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

For this compound (C₈H₁₂O₃), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.18 g/mol ). The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for furan derivatives involve cleavage of the side chains and breaking of the furan ring itself. imreblank.ched.ac.uk

Key expected fragments for this compound would include:

Loss of a water molecule (H₂O) from a hydroxyethyl side chain, leading to a fragment at m/z 138.

Cleavage of the C-C bond in the side chain, resulting in the loss of a CH₂OH radical (mass 31), giving a fragment at m/z 125.

Loss of the entire hydroxyethyl group (mass 45), leading to a fragment at m/z 111.

Ring fragmentation , a characteristic of furan compounds, could lead to smaller charged fragments. researchgate.net

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the nature of the substituents attached to the furan core.

Quantum Chemical Calculations and Density Functional Theory (DFT) Methodologies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing deeper insights into the properties of molecules. researchgate.netglobalresearchonline.net These computational methods can be used to predict geometries, spectroscopic properties, and reactivity.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net

For this compound, DFT calculations can be used to determine the energies and visualize the spatial distribution of the HOMO and LUMO. Typically for furan derivatives, the HOMO is a π-orbital distributed over the furan ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is usually a π*-antibonding orbital. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation, which can be correlated with UV-Vis spectroscopic data. globalresearchonline.net

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction (charge transfer). rsc.orgescholarship.org This analysis is invaluable for understanding the nature of chemical bonds and reaction mechanisms.

In the context of this compound, EDA could be applied to study its potential reactions, such as acid-catalyzed ring opening or reactions involving the hydroxyl groups. acs.org For example, by analyzing the interaction of the furan ring with a proton, EDA can quantify the contributions of electrostatics and orbital interactions to the stability of the protonated intermediate, providing insight into the first step of acid-catalyzed decomposition. acs.org This predictive capability helps in understanding reaction pathways and designing more efficient chemical transformations.

The two hydroxyethyl side chains in this compound are flexible and can rotate around the C-C and C-O single bonds, leading to multiple possible conformations (conformers). DFT calculations can be used to perform a conformational analysis by calculating the relative energies of these different conformers to identify the most stable, lowest-energy structure. elsevierpure.com

Furthermore, these calculations can elucidate the nature and strength of intermolecular interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions. DFT can model these interactions, predicting the geometry and energy of hydrogen-bonded dimers or larger aggregates, which significantly influence the physical properties of the compound, such as its boiling point and solubility.

Molecular Dynamics Simulations for Investigating Dynamic Behavior

Molecular dynamics simulations track the motions of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net This computational method can reveal intricate details of molecular behavior at a resolution that is often difficult to achieve through experimental techniques alone. fraserlab.com For a molecule like this compound, with its flexible hydroxyethyl side chains, MD simulations can provide crucial information about its conformational landscape and how it is influenced by its environment.

Conformational Dynamics and Flexibility

The presence of two 2-hydroxyethyl substituents on the furan ring of this compound introduces significant conformational flexibility. The rotation around the C-C and C-O single bonds of these side chains can lead to a multitude of possible three-dimensional arrangements. MD simulations can be employed to explore this conformational space and identify the most stable or populated conformers.

By analyzing the simulation trajectories, it is possible to monitor the time evolution of key dihedral angles that define the orientation of the hydroxyethyl groups relative to the furan ring and to each other. This analysis can reveal the preferred spatial arrangements of the molecule and the energy barriers associated with transitions between different conformations. For instance, studies on similar substituted furan derivatives have shown that the orientation of side chains can be influenced by intramolecular hydrogen bonding and steric effects. nih.gov

An illustrative analysis of dihedral angle distributions from a hypothetical MD simulation of this compound is presented below.

Dihedral AngleDescriptionPredominant Angles (degrees)Interpretation
C2-C-C-ORotation of the first hydroxyethyl group60, 180, -60Indicates gauche and anti conformations are stable.
C3-C-C-ORotation of the second hydroxyethyl group70, 170, -70Similar stability for gauche and anti conformers.
O-C-C-ORelative orientation of the two side chains-Can reveal potential for intramolecular interactions.

This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations. The actual values would depend on the specific force field and simulation conditions used.

Solvent Effects on Dynamic Behavior

The surrounding solvent can have a profound impact on the dynamic behavior of a solute molecule, particularly for a compound like this compound which possesses both hydrophobic (the furan ring) and hydrophilic (the hydroxyl groups) regions. wikipedia.org MD simulations explicitly including solvent molecules can provide a detailed picture of solute-solvent interactions and their influence on conformational preferences.

In aqueous solution, the hydroxyl groups of the side chains are expected to form hydrogen bonds with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing how the solvent stabilizes certain conformations. For example, conformations that expose the hydroxyl groups to the solvent may be favored. The choice of solvent can significantly impact the kinetics of chemical reactions involving such molecules. mdpi.comunifi.it

A summary of potential solvent effects on the conformational dynamics of this compound as predicted by MD simulations is provided in the following table.

SolventDielectric ConstantExpected Dominant InteractionsPredicted Conformational Effect
Water78.5Hydrogen bonding with hydroxyl groupsExtended conformations to maximize solvent interaction.
Ethanol (B145695)24.3Hydrogen bonding and hydrophobic interactionsA mix of extended and compact conformations.
Chloroform4.8Weaker dipole-dipole interactionsMore compact conformations due to intramolecular interactions.

This table provides a qualitative prediction of solvent effects based on general principles of molecular interactions.

Intermolecular Interactions and Aggregation

At higher concentrations, molecules of this compound may exhibit a tendency to self-associate or aggregate. MD simulations can be used to investigate the nature and strength of these intermolecular interactions. By simulating a system containing multiple solute molecules, it is possible to observe the formation of dimers or larger clusters and to characterize the primary modes of interaction, such as hydrogen bonding between the hydroxyl groups of different molecules or stacking of the furan rings.

The potential of mean force (PMF) along a chosen reaction coordinate, such as the distance between the centers of mass of two molecules, can be calculated from the simulation data to quantify the thermodynamics of dimerization or aggregation. This information is valuable for understanding the macroscopic properties of the compound, such as its solubility and viscosity.

Future Research Directions and Prospective Academic Contributions

Innovations in Catalytic Systems for Efficient and Sustainable Furan (B31954) Diol Transformations

The transformation of furanic compounds, derived from renewable biomass, into valuable chemicals like 2,3-Di(2-hydroxyethyl)furan is a cornerstone of developing a sustainable chemical industry. frontiersin.org Future research is increasingly focused on creating highly efficient and sustainable catalytic systems to facilitate these transformations. A significant area of innovation lies in the development of bifunctional and multifunctional catalysts that can drive both hydrogenation and ring-opening reactions, which are crucial for converting furan compounds into polyols. mdpi.com

Recent advancements have highlighted the potential of non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, as cost-effective alternatives to precious metal catalysts. frontiersin.org For instance, N-doped carbon nanotube-encapsulated nickel and cobalt nanoparticles have demonstrated excellent catalytic activity for furfural (B47365) hydrogenation, achieving 100% production of furfuryl alcohol at 80°C. frontiersin.org Bimetallic systems are also gaining attention due to the synergistic effects between the two metals, which can enhance catalytic activity. nih.gov An example is a nickel–cobalt bimetallic catalyst used for the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), which resulted in a 93.1% yield of 2,5-bis(hydroxymethyl)furan (BHMF) under mild conditions. nih.gov

The design of catalysts that can selectively cleave specific chemical bonds is a key challenge. mdpi.com For example, to synthesize BHMF from HMF, it is necessary to selectively reduce the C=O bond without breaking the C-H bond. nih.gov Innovations in catalyst design, such as controlling the electronic interaction between metals and their supports (e.g., Ru-Sn alloy on SnOx), can help achieve this selectivity by creating favorable adsorption sites and suppressing unwanted side reactions. mdpi.com

Future academic contributions will likely focus on:

Developing robust non-noble metal catalysts that exhibit high activity, selectivity, and stability, reducing reliance on expensive and rare precious metals. frontiersin.org

Exploring synergistic effects in bimetallic and multifunctional catalysts to achieve higher efficiencies and yields in one-pot reactions. mdpi.comnih.gov

Gaining a deeper understanding of reaction mechanisms on catalyst surfaces to enable the rational design of catalysts with tailored properties for specific furan diol transformations. rsc.org

Catalyst SystemFuran PrecursorTarget ProductKey Findings
Nickel–Cobalt Bimetallic CatalystHMFBHMFAchieved a 93.1% yield under mild conditions (100°C, 0.5 MPa H₂). nih.gov
Co@C (Cobalt on Carbon)HMFBHMFResulted in a 96.0% yield at 110°C and 1 MPa H₂. nih.gov
Ru-Sn alloy on SnOxFurfuralPolyolsThe electronic interaction between Ru and Sn suppresses excessive hydrogenation, favoring selective C-O bond cleavage. mdpi.com
Ni@NCNTs & Co@NCNTsFurfuralFurfuryl AlcoholAchieved 100% yield at 80°C and maintained activity for six cycles. frontiersin.org

Application of Green Chemistry Principles in the Synthesis and Derivatization of Furan Diols

The synthesis and modification of furan diols are increasingly being guided by the twelve principles of green chemistry, which aim to make chemical processes more environmentally friendly. researchgate.netedu.krd A central tenet is the use of renewable feedstocks. edu.krd Furan diols are derived from lignocellulosic biomass, a non-food, renewable resource, positioning them as sustainable alternatives to petroleum-based chemicals. frontiersin.orggoogle.com

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.orgtandfonline.com Research is focused on designing synthetic routes that minimize byproducts. Catalysis is a cornerstone of this effort, enabling reactions with high selectivity and reducing the need for stoichiometric reagents that generate waste. jddhs.com The use of biocatalysts, such as enzymes, is a particularly promising green approach. Enzymatic polymerization, for instance, operates under mild conditions and can avoid the tedious protection-deprotection steps often required in conventional chemical synthesis. nih.gov

Prospective academic contributions in this area include:

Developing novel enzymatic and chemo-catalytic pathways that offer high atom economy and selectivity in the synthesis of furan diols and their derivatives. nih.gov

Exploring and optimizing the use of benign and renewable solvents to replace hazardous organic solvents in furan chemistry. rsc.org

Designing energy-efficient synthetic protocols that reduce the carbon footprint associated with the production of furan-based materials. jddhs.com

Creating synthetic methods that reduce the need for derivatization , which often involves additional reagents and generates waste. edu.krd

Design and Synthesis of Novel Functional Materials Leveraging Furan Diol Platforms

Furan diols, such as this compound, are versatile bio-based monomers for creating a wide range of functional polymers. google.com Their rigid furan ring and reactive hydroxyl groups allow for the synthesis of polyesters and polyurethanes with potentially superior properties compared to their fossil-based counterparts. researchgate.netrsc.org The incorporation of the furan moiety can enhance thermal stability and mechanical performance. polyestertime.com For example, polyurethanes derived from difuranic diols have shown high onset decomposition temperatures (234 °C) and glass transition temperatures (140 °C). researchgate.net

The unique chemistry of the furan ring opens up possibilities for creating advanced materials. The furan moiety can act as a diene in Diels-Alder reactions, which can be used to create thermally reversible cross-linked networks. bohrium.com This property is particularly valuable for developing self-healing materials and recyclable thermosets.

Researchers are actively exploring the use of furan diols in various polymer architectures. For instance, enzymatic polymerization has been successfully employed to synthesize a series of furan-based copolyesters with high molecular weights, which is crucial for good processability. nih.gov Furthermore, furan diols are being used to create novel bio-based polyurethanes for applications such as sustainable triboelectric materials. rsc.org The ability to tune the properties of these polymers by varying the structure of the furan diol or the co-monomers allows for the design of materials tailored for specific applications, from packaging to automotive parts. polyestertime.comfurious-project.eu

Future research is expected to focus on:

Synthesizing a wider variety of furan-based polymers , including polyesters, polyurethanes, and polyamides, and systematically studying their structure-property relationships. researchgate.net

Exploiting the Diels-Alder chemistry of the furan ring to create dynamic and responsive materials, such as self-healing polymers and shape-memory materials. bohrium.com

Developing furan-based polymers for high-performance applications , leveraging their enhanced thermal and mechanical properties. researchgate.net

Investigating the multifunctionality of furan-based monomers to design novel materials with targeted properties for advanced applications. acs.org

Polymer TypeFuran Monomer(s)Co-monomer(s)Key Properties/Applications
Polyesters2,5-Furandicarboxylic acid (FDCA)Branched-chain diolsTuneable properties, higher glass transition temperatures with secondary diols. polyestertime.com
Polyurethanes5,5′-bihydroxymethyl furil (BHMF)DiisocyanatesLinear and cross-linked PUs with high thermal stability. researchgate.net
CopolyestersDimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF)Aliphatic diolsHigh molecular weight polymers synthesized via enzymatic polymerization. nih.gov
PolyurethanesBiomass-derived furan diolsPolyethylene (B3416737) terephthalate (PET)Promising tribopositive materials for energy harvesting. rsc.org

Explorations in Chemical Recycling and Upcycling of Furan-Based Polymers

A significant driver for the development of furan-based polymers is their potential to contribute to a circular economy. ivl.se Unlike many conventional plastics, furan-based polymers can be designed for chemical recycling and upcycling, which involves breaking the polymer down into its constituent monomers or other valuable chemicals. upenn.edudigitellinc.com This approach offers a pathway to high-quality recycled materials, avoiding the property degradation often seen in mechanical recycling (downcycling). digitellinc.com

The reversible nature of the Diels-Alder reaction, which can be used to create cross-links in furan-based thermosets, is a key enabler for chemical recycling. bohrium.com By applying a stimulus like heat, the cross-links can be broken, allowing the material to be reprocessed or de-polymerized. This "design for recycling" approach is a central theme in sustainable polymer research. furious-project.eu

"Upcycling" takes recycling a step further by converting plastic waste into products of higher value than the original material. upenn.edu Chemical recycling methods like depolymerization, pyrolysis, and solvolysis can transform furan-based polymers back into monomers or other platform chemicals. youtube.com These recovered molecules can then serve as feedstocks for new polymers or other valuable chemical products, reducing the reliance on virgin, fossil-based resources. youtube.com

The academic community is actively exploring these concepts to address the global plastic waste problem. digitellinc.com Future research will likely concentrate on:

Developing efficient and low-energy chemical recycling processes for a variety of furan-based polymers, including both thermoplastics and thermosets.

Investigating novel catalytic methods for the selective depolymerization of furan polymers into high-yield monomers.

Exploring upcycling pathways that transform furan polymer waste into valuable chemicals beyond their original monomers, thereby creating additional economic incentives for recycling. upenn.edu

Integrating recyclability into the initial design of furan-based materials , ensuring that their end-of-life is considered from the outset. furious-project.eucost.eu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Di(2-hydroxyethyl)furan, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis can involve hydroxylation of dihydrofuran derivatives or cyclization of precursor alcohols. For example, dihydrofuran analogs like 2,3-dihydrofuran are synthesized via Pd-catalyzed cycloisomerization using green solvents (e.g., glycerol/water mixtures) to improve sustainability . Reaction temperature and catalyst loading (e.g., AgCN or AlCl₃) critically affect regioselectivity and yield, as seen in analogous acetyl-substituted dihydrofuran syntheses . Optimization should include kinetic studies (e.g., monitoring via GC-MS) to identify side products and intermediates.

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer: Use spectroscopic techniques such as:

  • IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200 cm⁻¹) and furan ring vibrations (C–O–C ~750 cm⁻¹) .
  • NMR : Assign proton environments (e.g., diastereotopic CH₂ groups in 2,3-dihydrofuran derivatives show splitting patterns in 1^1H NMR) .
  • X-ray Crystallography : Resolve spatial configurations, as demonstrated for hexasubstituted dihydrofuran analogs . Computational methods (DFT) can supplement experimental data to predict bond angles and electron density distributions .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer: Follow acute toxicity guidelines for substituted furans:

  • PPE : N95 masks, nitrile gloves, and goggles to prevent inhalation/skin contact .
  • Storage : Store at 4°C in sealed containers under inert gas (e.g., N₂) to prevent oxidation .
  • Exposure Limits : Apply surrogate HTFOEL (High-Toxicity Focus Occupational Exposure Limit) of 1 ppbv, derived from furan safety assessments, until compound-specific data are available .

Advanced Research Questions

Q. How do reaction kinetics with hydroxyl (OH) and nitrate (NO₃) radicals differ for this compound compared to other furan derivatives?

  • Methodological Answer: Conduct competitive radical reaction studies using techniques like laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS). For example, 2,3-dimethylfuran reacts with OH radicals at 12.6×101112.6 \times 10^{-11} cm³ molecule⁻¹ s⁻¹ and NO₃ at 5.83×10115.83 \times 10^{-11} cm³ molecule⁻¹ s⁻¹ . Compare these rates to theoretical models (e.g., Arrhenius plots) for this compound, adjusting for steric effects from hydroxyethyl substituents. Discrepancies may indicate tunable reactivity for biofuel applications .

Q. What computational approaches best predict intermolecular interactions in this compound dimers?

  • Methodological Answer: Apply quantum topology (QTAIM) and non-covalent interaction (NCI) analyses to map weak interactions. For dihydrofuran analogs, stacking interactions dominate over C–H···O hydrogen bonding in dimer stabilization . Molecular dynamics (MD) simulations with force fields like OPLS-AA can model solvent effects (e.g., aqueous vs. nonpolar media) on aggregation behavior.

Q. How can contradictory data on thermal stability during combustion be resolved for furan derivatives like this compound?

  • Methodological Answer: Replicate shock-tube oxidation experiments under controlled conditions (e.g., 800–1200 K, 1–10 atm) to measure ignition delay times . Compare results with kinetic models (e.g., Konnov mechanism) and adjust activation energies for hydroxyethyl groups. Discrepancies may arise from competing decomposition pathways (e.g., ring-opening vs. CO formation), requiring high-speed IR diagnostics to track intermediate species.

Q. What strategies optimize this compound as a building block in drug discovery?

  • Methodological Answer: Functionalize the hydroxyethyl groups via Mitsunobu reactions or esterification to create prodrug candidates. For example, 5-acetyl-2,3-dihydrobenzo[b]furan derivatives exhibit anticancer activity by disrupting cell signaling pathways . Screen analogs using in vitro cytotoxicity assays (e.g., MTT) and molecular docking to prioritize targets like kinase inhibitors.

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